(2-Aminoquinazolin-7-yl)boronicacid

Medicinal Chemistry Kinase Inhibition Immuno-oncology

(2-Aminoquinazolin-7-yl)boronic acid (CAS: 2309427-19-6) is a heteroaromatic boronic acid building block that fuses a 2-aminoquinazoline core with a boronic acid moiety at the 7-position. This bifunctional architecture, with a molecular weight of 188.98 g/mol and a topological polar surface area of 92.3 Ų , enables versatile participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions while simultaneously providing a hydrogen-bonding pharmacophore.

Molecular Formula C8H8BN3O2
Molecular Weight 188.98 g/mol
Cat. No. B13140242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoquinazolin-7-yl)boronicacid
Molecular FormulaC8H8BN3O2
Molecular Weight188.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=NC(=NC=C2C=C1)N)(O)O
InChIInChI=1S/C8H8BN3O2/c10-8-11-4-5-1-2-6(9(13)14)3-7(5)12-8/h1-4,13-14H,(H2,10,11,12)
InChIKeySLOVBMZTDCGNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoquinazolin-7-yl Boronic Acid – CAS 2309427-19-6 Product and Procurement Baseline


(2-Aminoquinazolin-7-yl)boronic acid (CAS: 2309427-19-6) is a heteroaromatic boronic acid building block that fuses a 2-aminoquinazoline core with a boronic acid moiety at the 7-position [1]. This bifunctional architecture, with a molecular weight of 188.98 g/mol and a topological polar surface area of 92.3 Ų [1], enables versatile participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions while simultaneously providing a hydrogen-bonding pharmacophore . Its 2-amino group and quinazoline nitrogen atoms constitute a privileged kinase inhibitor scaffold, positioning this compound at the intersection of medicinal chemistry diversification and direct biological interrogation .

Procurement Risk Alert: Why In-Class Quinazoline Boronic Acids Cannot Be Interchanged with 2-Aminoquinazolin-7-yl Boronic Acid


Generic substitution within the quinazoline boronic acid family is not a viable procurement strategy due to the profound position-dependence of both reactivity and biological activity. The specific substitution pattern—a boronic acid at the 7-position and an amino group at the 2-position—imparts a unique electronic and steric environment that dictates cross-coupling yields and kinase inhibition selectivity [1][2]. Moving the boronic acid from the 7-position to the 6- or 4-position alters the molecular geometry and the resulting pharmacophore, fundamentally changing the compound's utility in medicinal chemistry campaigns [1]. Furthermore, the absence of the 2-amino group, as in Quinazolin-7-ylboronic acid, eliminates a critical hydrogen-bond donor and acceptor that is essential for binding to the hinge region of protein kinases, directly impacting its value as a kinase inhibitor probe [2]. The following quantitative evidence underscores these non-interchangeable differences.

Product-Specific Quantitative Evidence Guide for (2-Aminoquinazolin-7-yl)boronic Acid Procurement Decisions


Comparative Kinase Probe Potency: 2-Aminoquinazolin-7-yl Scaffold vs. Non-Boronated 2-Aminoquinazolines in HPK1 Inhibition

A derivative incorporating the 2-aminoquinazolin-7-yl scaffold was optimized to achieve subnanomolar binding affinity for Hematopoietic Progenitor Kinase 1 (HPK1), demonstrating the core scaffold's potential to achieve high potency [1]. The optimized compound 39 exhibited an IC50 of 0.70 nM against HPK1 [1]. While a direct head-to-head comparison with the parent (2-Aminoquinazolin-7-yl)boronic acid is not available, this class-level inference demonstrates that the 2-aminoquinazoline core, when appropriately substituted, can achieve potent kinase inhibition, a feature that distinguishes it from other quinazoline boronic acid isomers which may lack the requisite hinge-binding amino group [2]. This potency is further distinguished from non-boronated 2-aminoquinazolines by its improved metabolic stability, with compound 39 exhibiting a human liver microsome clearance (CLint) of < 1 mL/min/kg [1].

Medicinal Chemistry Kinase Inhibition Immuno-oncology

Antiproliferative Activity of 2-Aminoquinazolin-7-yl Derived Thiourea (HMQ-T-F5) vs. Parent Boronic Acid in Cancer Cell Lines

A thiourea derivative synthesized from the 2-aminoquinazolin-7-yl core, designated HMQ-T-F5, demonstrated significant antiproliferative activity across a panel of cancer cell lines [1]. The compound exhibited an IC50 of 3.9 ± 6.1 μM against SMMC-7721 (hepatocellular carcinoma) and 10.98 ± 3.8 μM against ZR-75-30 (breast cancer) cells [1]. This cross-study comparable evidence underscores the 2-aminoquinazolin-7-yl core's utility in generating biologically active probes. In contrast, the parent (2-Aminoquinazolin-7-yl)boronic acid serves as the critical, reactive building block required for Suzuki-Miyaura diversification to access these potent derivatives . The boronic acid handle is essential for the modular synthesis of such functionalized analogs.

Cancer Biology Cell Proliferation Wnt/β-catenin Signaling

Synthetic Utility: Suzuki-Miyaura Coupling Efficiency of 7-Position Quinazoline Boronic Acids

Quinazoline derivatives bearing a boronic acid at the 7-position are effective partners in Suzuki-Miyaura cross-coupling reactions, enabling the rapid construction of complex biaryl and heteroaryl libraries [1]. The 7-position is strategically advantageous as it is less sterically hindered than the 4-position, leading to superior coupling yields with a broad range of aryl halide partners [1][2]. In contrast, 4-substituted quinazoline boronic acids can suffer from lower reactivity due to the adjacent, bulky quinazoline ring system, limiting their synthetic scope [1]. This class-level inference suggests that (2-Aminoquinazolin-7-yl)boronic acid is a more reliable and versatile coupling partner for high-throughput parallel synthesis than its 4-substituted isomer.

Organic Synthesis Cross-Coupling Chemical Biology

Kinase Selectivity Profiling: 2-Aminoquinazolines vs. Other Quinazoline Isomers

The 2-amino group on the quinazoline core is a critical determinant of kinase selectivity. 2-Aminoquinazolines have been demonstrated to achieve high selectivity for cyclin-dependent kinase 4 (Cdk4) over closely related serine-threonine kinases, a property not shared by other quinazoline isomers lacking this moiety [1]. In contrast, 4-anilinoquinazolines, while potent EGFR inhibitors, often exhibit a broader kinome profile with potential off-target liabilities [2]. This class-level inference highlights that the 2-amino substitution pattern of the target compound directs its binding mode and selectivity, a critical factor for developing kinase inhibitors with improved safety and efficacy profiles. For a researcher, this means that selecting (2-Aminoquinazolin-7-yl)boronic acid over a 4-substituted analog can steer a medicinal chemistry program toward a more selective chemical series from the outset.

Kinase Profiling Drug Selectivity Off-target Screening

High-Value Application Scenarios for (2-Aminoquinazolin-7-yl)boronic Acid in R&D and Production


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

Procure (2-Aminoquinazolin-7-yl)boronic acid as the core building block for the rapid, parallel synthesis of focused 2-aminoquinazoline kinase inhibitor libraries. Leverage its boronic acid handle for efficient Suzuki-Miyaura coupling with diverse aryl/heteroaryl halides to explore structure-activity relationships (SAR) around the quinazoline core [1]. This approach is validated by the discovery of potent HPK1 inhibitors with subnanomolar activity and favorable oral bioavailability, which were optimized from this core scaffold [2].

Chemical Biology: Development of Wnt/β-catenin Pathway Probes

Utilize (2-Aminoquinazolin-7-yl)boronic acid as a starting material to synthesize functionalized derivatives, such as thioureas, for investigating and modulating the Wnt/β-catenin signaling pathway in cancer cells [1]. The parent boronic acid is the essential precursor for generating HMQ-T-F5 and related analogs, which have demonstrated potent, low-micromolar antiproliferative activity by targeting this key oncogenic pathway [1].

Process Chemistry: Late-Stage Functionalization of Complex Pharmaceutical Intermediates

Employ (2-Aminoquinazolin-7-yl)boronic acid in late-stage functionalization campaigns due to its robust performance in Suzuki-Miyaura cross-coupling. Its 7-position boronic acid offers superior reactivity and broader substrate tolerance compared to more sterically hindered 4-position isomers, making it a reliable building block for introducing the 2-aminoquinazoline pharmacophore into complex drug candidates with high efficiency [1][2].

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